molecular formula C9H16Cl2N2O2 B2571099 2-Amino-2-(6-ethoxypyridin-3-yl)ethanol dihydrochloride CAS No. 1956356-19-6

2-Amino-2-(6-ethoxypyridin-3-yl)ethanol dihydrochloride

Cat. No.: B2571099
CAS No.: 1956356-19-6
M. Wt: 255.14
InChI Key: NKJSMHHPWMIEDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-2-(6-ethoxypyridin-3-yl)ethanol dihydrochloride” is a chemical compound with the molecular formula C9H16Cl2N2O2 . It is a solid substance and is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 9 carbon atoms, 16 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI Code is not available .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, which is 255.14 . It is a solid substance . Unfortunately, detailed information such as density, boiling point, and melting point are not available .

Scientific Research Applications

Synthesis and Chemical Reactivity

2-Amino-2-(6-ethoxypyridin-3-yl)ethanol dihydrochloride has been involved in various chemical syntheses and reactions, showcasing its versatility in organic chemistry. An efficient synthesis of 2-amino-4-aryl-3,5-dicarbonitrile-6-ethoxypyridine derivatives has been developed, highlighting the compound's role in facilitating reactions under mild conditions and producing excellent yields (Wang et al., 2013). The compound also participates in the formation of Cu(II) complexes with Schiff base ligands derived from unsymmetrical tripodal amines, indicating its importance in coordination chemistry and potential applications in molecular recognition and catalysis (Keypour et al., 2015).

Charge Transfer Complexation

The compound's electron-donating capacity has been exploited in the study of charge transfer interactions with chloranilic acid in different solvents. This research is significant in understanding the molecular basis of charge transfer complexes, which are fundamental in various chemical sensors and organic electronic devices (Alghanmi & Habeeb, 2015).

Antimicrobial Activity

This compound derivatives have been synthesized and screened for antimicrobial activity. This research is crucial in the ongoing search for new antimicrobial agents that can combat drug-resistant pathogens (Patel, Agravat, & Shaikh, 2011).

Polymer Synthesis

The compound has been used in the N-heterocyclic carbene-organocatalyzed ring-opening polymerization of 2-methyl-N-tosyl aziridine. This research contributes to the field of polymer chemistry, particularly in the synthesis of telechelic and block copolymers, which have a broad range of industrial and biomedical applications (Bakkali-Hassani et al., 2018).

Properties

IUPAC Name

2-amino-2-(6-ethoxypyridin-3-yl)ethanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.2ClH/c1-2-13-9-4-3-7(5-11-9)8(10)6-12;;/h3-5,8,12H,2,6,10H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJSMHHPWMIEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(CO)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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